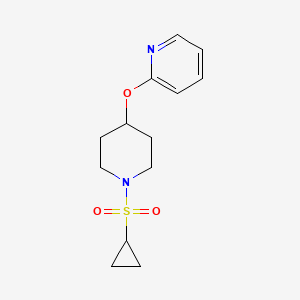

2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine

Description

Properties

IUPAC Name |

2-(1-cyclopropylsulfonylpiperidin-4-yl)oxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c16-19(17,12-4-5-12)15-9-6-11(7-10-15)18-13-3-1-2-8-14-13/h1-3,8,11-12H,4-7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAOIPYYLVYBKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)OC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine typically involves the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials.

Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group is introduced via sulfonylation reactions using cyclopropylsulfonyl chloride and a suitable base.

Coupling with Pyridine: The final step involves coupling the piperidine intermediate with a pyridine derivative under specific reaction conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or piperidine rings are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of substituted pyridine or piperidine derivatives.

Scientific Research Applications

2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine has been explored for various scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

- 2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)quinoxaline

- 2-amino-4-(1-piperidine)pyridine derivatives

Uniqueness

2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine stands out due to its unique combination of a piperidine ring, a pyridine ring, and a cyclopropylsulfonyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Biological Activity

2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

- Chemical Formula : CHNOS

- IUPAC Name : 2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzyme Inhibition : The cyclopropylsulfonyl moiety has been linked to inhibition of specific enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmission.

- Receptor Modulation : The piperidine ring contributes to binding with neurotransmitter receptors, potentially influencing signaling pathways associated with neurodegenerative diseases.

Biological Activity Overview

The following table summarizes the key biological activities reported for 2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine:

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has shown that compounds similar to 2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine exhibit significant AChE inhibition, which is essential for developing treatments for Alzheimer's disease. The IC values obtained indicate a strong potential for therapeutic application in neurodegenerative disorders .

- Antimicrobial Activity : A study evaluated the antibacterial properties against various strains and found that the compound displayed effective inhibition against Gram-positive bacteria, with an IC value indicating potent activity .

- Anticancer Research : In vitro studies demonstrated that the compound induces cytotoxic effects in cancer cell lines, with IC values lower than those of standard chemotherapeutic agents like doxorubicin. This suggests a promising role in cancer therapy .

- Antituberculosis Properties : The compound was tested against Mycobacterium tuberculosis, showing significant activity comparable to existing treatments, indicating its potential as a new antitubercular agent .

Q & A

Q. How can researchers optimize the synthetic yield of 2-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine?

Methodological Answer: Synthetic optimization requires careful control of reaction parameters. Key steps include:

- Solvent Selection : Use polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates and enhance nucleophilic substitution efficiency .

- Base Choice : Sodium hydroxide or potassium carbonate can facilitate deprotonation during sulfonylation and ether formation .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) ensures high purity (>99%) .

- Yield Tracking : Monitor intermediates via TLC or HPLC to identify bottlenecks (e.g., incomplete cyclopropane sulfonylation) .

Q. What analytical methods are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR verify regioselectivity of the piperidin-4-yloxy linkage and cyclopropylsulfonyl group placement .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns to rule out impurities .

- IR Spectroscopy : Detect sulfonyl (S=O, ~1350 cm⁻¹) and ether (C-O, ~1100 cm⁻¹) functional groups .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335 risk) .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., enzymes/receptors). Focus on the piperidine-pyridine scaffold’s spatial orientation .

- QSAR Analysis : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with bioactivity data to prioritize synthetic targets .

- Reaction Path Simulation : Quantum chemical calculations (e.g., DFT) optimize reaction conditions (e.g., solvent polarity, temperature) for novel derivatives .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line purity, incubation time) to isolate compound-specific effects .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may skew results .

- Cross-Study Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent residues) .

Q. What strategies improve selectivity in reactions involving the piperidin-4-yloxy moiety?

Methodological Answer:

- Protecting Groups : Temporarily block the piperidine nitrogen with Boc groups to prevent undesired sulfonylation side reactions .

- Catalytic Control : Use Pd/C or organocatalysts to direct coupling reactions (e.g., Suzuki-Miyaura) at the pyridine ring .

- Temperature Modulation : Lower reaction temperatures (-10°C to 0°C) reduce competing pathways (e.g., over-sulfonylation) .

Q. How can researchers validate the compound’s interaction with biological macromolecules?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .

- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-target complexes to identify critical binding motifs .

Methodological Comparisons

Q. How do green chemistry principles apply to scaling up synthesis?

Methodological Answer:

- Solvent Recycling : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Catalytic Efficiency : Employ immobilized enzymes or flow reactors to minimize waste and energy use .

- Atom Economy : Optimize stoichiometry to reduce byproducts (e.g., use 1.05 eq. of cyclopropylsulfonyl chloride vs. excess) .

Q. What are the limitations of current synthetic routes, and how can they be addressed?

Methodological Answer:

- Low Yield in Sulfonylation : Replace traditional bases (NaOH) with polymer-supported bases to improve homogeneity and yield .

- Purification Challenges : Use preparative HPLC instead of column chromatography for polar intermediates .

- Scalability Issues : Transition from batch to continuous flow reactors for improved heat/mass transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.